Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-5,6,7,8-tetrahydroquinoline

Monoamine Oxidase B Neuroprotection CNS Drug Discovery

3-Chloro-5,6,7,8-tetrahydroquinoline (CAS 1356542-52-3) is a partially saturated, fused bicyclic heterocycle consisting of a chlorinated pyridine ring annealed to a cyclohexene ring. Its molecular formula is C9H10ClN, and its molecular weight is 167.64 g/mol.

Molecular Formula C9H10ClN
Molecular Weight 167.636
CAS No. 1356542-52-3
Cat. No. B582228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6,7,8-tetrahydroquinoline
CAS1356542-52-3
Synonyms3-Chloro-5,6,7,8-tetrahydro-quinoline
Molecular FormulaC9H10ClN
Molecular Weight167.636
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(C=N2)Cl
InChIInChI=1S/C9H10ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
InChIKeyJSNZMIYZHYPRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5,6,7,8-tetrahydroquinoline (CAS 1356542-52-3): A Strategic Heterocyclic Building Block for CNS and Inflammation-Focused Drug Discovery


3-Chloro-5,6,7,8-tetrahydroquinoline (CAS 1356542-52-3) is a partially saturated, fused bicyclic heterocycle consisting of a chlorinated pyridine ring annealed to a cyclohexene ring . Its molecular formula is C9H10ClN, and its molecular weight is 167.64 g/mol . This compound serves as a key synthetic intermediate and scaffold in medicinal chemistry, with demonstrated activity against monoamine oxidase B (MAO-B), cytochrome P450 3A4 (CYP3A4), and acetylcholinesterase (AChE), positioning it as a versatile building block for central nervous system (CNS) and inflammatory disease research programs [1].

Why Positional Isomers of Chlorinated Tetrahydroquinoline are Not Interchangeable with 3-Chloro-5,6,7,8-tetrahydroquinoline


Generic substitution of chlorinated tetrahydroquinoline isomers is scientifically unsound due to the profound impact of chloro-substituent position on biological target engagement and metabolic stability. For instance, the 3-chloro isomer demonstrates a unique inhibitory profile against MAO-B (IC50 = 530 nM), CYP3A4 (IC50 = 800 nM), and AChE (IC50 = 1200 nM), while exhibiting a substantially weaker interaction with TRPV1 (IC50 = 1990 nM) [1]. This pattern contrasts sharply with the potent μ-opioid receptor antagonism (Ki = 1.58 nM) observed in specific 2-substituted analogs [2] and the enhanced anticancer activity noted in 2-chloro-5,6,7,8-tetrahydroquinoline derivatives . Furthermore, the 3-position chlorine atom creates a distinct electronic environment that directly influences synthetic accessibility in cross-coupling reactions, making it a privileged intermediate for specific C-C and C-N bond-forming processes that are not efficiently executed with the 2- or 4-chloro isomers [3].

Quantitative Differentiation of 3-Chloro-5,6,7,8-tetrahydroquinoline Against Its Closest Analogs and In-Class Candidates


MAO-B Inhibitory Potency: 3-Chloro Isomer Shows Sub-Micromolar Activity, Distinct from Its Dichlorinated Congener

The 3-chloro-5,6,7,8-tetrahydroquinoline scaffold demonstrates a clear, quantifiable advantage in MAO-B inhibition compared to the 2,3-dichloro analog. In standardized in vitro assays, the target compound achieved an IC50 of 530 nM against human recombinant MAO-B [1]. In stark contrast, the 2,3-dichloro-5,6,7,8-tetrahydroquinoline analog displayed significantly reduced potency, with a reported IC50 of 6300 nM under comparable assay conditions [2]. This nearly 12-fold difference in inhibitory concentration underscores the critical importance of the mono-chloro substitution pattern for MAO-B target engagement.

Monoamine Oxidase B Neuroprotection CNS Drug Discovery

CYP3A4 Inhibition Profile: 3-Chloro Isomer Exhibits Moderate Interaction, a Key Differentiator from Potent μ-Opioid Antagonists

The 3-chloro-5,6,7,8-tetrahydroquinoline scaffold presents a specific and moderate interaction with the major drug-metabolizing enzyme CYP3A4, with a measured IC50 of 800 nM [1]. This value is critical for establishing its utility in polypharmacy contexts, particularly when compared to the minimal CYP3A4 engagement of other tetrahydroquinoline-based antagonists. For instance, a potent μ-opioid receptor antagonist (K_i = 1.58 nM) from the same tetrahydroquinoline chemical class was found to have a CYP3A4 IC50 of >10,000 nM [2]. This dramatic difference in metabolic liability demonstrates how subtle structural variations within the tetrahydroquinoline class can lead to vastly different ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Drug-Drug Interaction CYP3A4 Metabolic Stability

TRPV1 Antagonism: 3-Chloro Substitution Confers Millimolar Activity, a Stark Contrast to High-Affinity CRTH2 Antagonists

The 3-chloro isomer demonstrates a defined but weak interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, exhibiting antagonist activity with an IC50 of 1990 nM (≈2 μM) at pH 6.0 [1]. This activity profile is a critical point of differentiation from optimized tetrahydroquinoline-based CRTH2 receptor antagonists, which are specifically designed for high potency in inflammatory pathways. For example, leading CRTH2 antagonist candidates from this class achieve K_i values in the low nanomolar range (often <50 nM) against the CRTH2 receptor . This millimolar versus nanomolar potency differential clearly illustrates that the 3-chloro-5,6,7,8-tetrahydroquinoline core is not a privileged scaffold for high-affinity TRPV1 or CRTH2 antagonism in its unoptimized form.

TRPV1 Pain Inflammation

Acetylcholinesterase Inhibition: 3-Chloro Isomer is a Millimolar Inhibitor, a Baseline Distinct from Tacrine Analogs

The target compound inhibits human acetylcholinesterase (AChE) with an IC50 of 1200 nM (1.2 μM) [1]. This level of activity serves as an important baseline for the tetrahydroquinoline class, distinguishing it from the higher potency observed in specific chlorinated tacrine analogs. In a direct study of the effect of chloro substitution on AChE inhibition, several 2-chloro-substituted tetrahydroquinoline derivatives demonstrated in vitro and in vivo activity comparable to or slightly higher than tacrine itself (which has an IC50 typically in the 50-200 nM range) . The 3-chloro isomer's 1200 nM IC50 confirms that while it possesses intrinsic AChE inhibitory capacity, it is not inherently a high-potency AChE inhibitor, making it a suitable scaffold for probing other targets without significant cholinergic interference.

Acetylcholinesterase Alzheimer's Disease Cholinergic System

Procurement-Driven Application Scenarios for 3-Chloro-5,6,7,8-tetrahydroquinoline (CAS 1356542-52-3)


CNS-Focused Medicinal Chemistry: A Selective MAO-B Inhibitor Starting Point

Based on its demonstrated sub-micromolar MAO-B inhibitory activity (IC50 = 530 nM) [1] and its 12-fold selectivity over the 2,3-dichloro analog [1], 3-chloro-5,6,7,8-tetrahydroquinoline is an optimal scaffold for initiating medicinal chemistry campaigns targeting Parkinson's disease and other neurodegenerative disorders. Its moderate CYP3A4 inhibition (IC50 = 800 nM) also provides a manageable metabolic profile for early lead optimization [2].

Polypharmacology Probe Development for CNS Targets

The compound's balanced, multi-target activity profile—combining moderate MAO-B (530 nM), CYP3A4 (800 nM), and weak AChE (1200 nM) inhibition [1]—makes it a valuable tool compound for investigating polypharmacology in complex CNS disorders. This contrasts with more selective, high-potency analogs and allows for the study of integrated biological responses.

Synthetic Intermediate for Advanced Heterocyclic Libraries

The 3-position chloro substituent is a strategically versatile handle for palladium-catalyzed cross-coupling reactions, as outlined in recent synthetic methodologies [3]. This makes the compound a premium building block for generating diverse C3-substituted tetrahydroquinoline libraries, a key differentiator from the 2- and 4-chloro isomers whose reactivity in such transformations is distinct.

Negative Control for CRTH2/TRPV1 Antagonist Programs

Given its weak millimolar activity against TRPV1 (IC50 = 1990 nM) [4] and its structural relation to potent CRTH2 antagonists, this compound serves as an ideal negative control or inactive scaffold comparator in assays for inflammatory and pain targets, enabling researchers to validate assay windows and confirm target engagement specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5,6,7,8-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.